molecular formula C10H14N2O B113316 2-amino-N-benzylpropanamide CAS No. 93860-70-9

2-amino-N-benzylpropanamide

Cat. No. B113316
CAS RN: 93860-70-9
M. Wt: 178.23 g/mol
InChI Key: VRHPVAHXPQMOJZ-UHFFFAOYSA-N
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Description

2-amino-N-benzylpropanamide is a compound with the molecular formula C10H14N2O . It is also known by other names such as 2-Amino-N-benzyl-DL-propanamide and 2-Amino-N-benzyl-propionamide . The compound has a molecular weight of 178.23 g/mol .


Molecular Structure Analysis

The InChI code for 2-amino-N-benzylpropanamide is InChI=1S/C10H14N2O/c1-8(11)10(13)12-7-9-5-3-2-4-6-9/h2-6,8H,7,11H2,1H3,(H,12,13) . This indicates that the compound contains a benzyl group (C6H5CH2-) attached to the nitrogen atom of propanamide.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 178.23 g/mol and an XLogP3-AA value of 0.5 . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . The compound also has a rotatable bond count of 3 . Its exact mass and monoisotopic mass are both 178.110613074 g/mol . The topological polar surface area is 55.1 Ų .

Scientific Research Applications

1. Anti-Trypanosomatidic Agent Development

2-amino-benzo[ d]thiazole derivatives, including 2-amino-N-benzylbenzo[d]thiazole-6-carboxamide, have shown promise as anti-trypanosomatidic agents. These compounds have been evaluated for inhibitory activity against Trypanosoma brucei and Leishmania major, showing effective enzymatic activity and antiparasitic activity against T. brucei. One derivative, in particular, was identified as a potent, safe, and selective anti-trypanocidal agent (Linciano et al., 2019).

2. Vascular Endothelial Growth Factor Inhibitor

Substituted benzamides, including derivatives of 2-amino-benzamide, have been identified as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2). These compounds demonstrate excellent kinase selectivity and robust in vivo efficacy in human lung and colon carcinoma models (Borzilleri et al., 2006).

3. Antihistaminic Activity

Benzamide derivatives, including 2-amino-benzamide compounds, have been synthesized and evaluated for their antihistaminic and anticholinergic activity. These studies contribute to the understanding of the pharmacological potential of such compounds in treating allergic reactions (Arayne et al., 2017).

4. Anticonvulsant Activity

Compounds such as 4-amino-N-(2,6-dimethylphenyl)benzamide have been studied for their effective anticonvulsant properties in animal models. These compounds offer insights into the development of new treatments for seizure disorders (Robertson et al., 1987).

5. Trypanosoma brucei Inhibitors

N-(2-aminoethyl)-N-benzyloxyphenyl benzamides have been identified as potent Trypanosoma brucei inhibitors. These compounds have shown significant in vitro efficacy and potential for the treatment of Human African Trypanosomiasis (Buchynskyy et al., 2017).

6. Neuroleptic Agents

Benzamide derivatives have been synthesized and evaluated for their neuroleptic activity. These compounds have shown promising effects as potential treatments for psychosis (Iwanami et al., 1981).

7. Treatment of Central Nervous System Disorders

N-Benzyl-2-amino-3-methoxypropionamides have been claimed to be effective in the treatment of central nervous system disorders such as epilepsy, nervous anxiety, psychosis, or insomnia (Habernickel, 2003).

8. Antibacterial and Antifungal Properties

2-thiocyanato-(2-methyl)-3-arylpropanamides and 2-amino-5-benzyl-(5-methyl)thiazol-4-ones, derivatives of 2-amino-benzamide, have demonstrated significant antibacterial and antifungal activities, particularly against strains of staphylococci and yeast fungi (Грищук et al., 2011).

9. Histone Deacetylase Inhibitor

N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a related compound, has been identified as a histone deacetylase inhibitor, demonstrating potential as an anticancer drug (Zhou et al., 2008).

10. Designing Single-Molecule and Single-Chain Magnets

2-Hydroxy-N-{2-[2-hydroxyethyl)amino]ethyl}benzamide and related ligands have been used to coordinate with copper ions to yield complexes, demonstrating potential in designing single-molecule and single-chain magnets (Costes et al., 2010).

properties

IUPAC Name

2-amino-N-benzylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-8(11)10(13)12-7-9-5-3-2-4-6-9/h2-6,8H,7,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRHPVAHXPQMOJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-benzylpropanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
CHN Lai - 2018 - theses.lib.polyu.edu.hk
… A model reaction study by treatment of (S)-2-amino-N-benzylpropanamide 1b with 2-ethynylbenzaldehyde 2a afforded the corresponding isoquinolinium product 1ba in 30% isolated …
Number of citations: 2 theses.lib.polyu.edu.hk
M Abram, M Jakubiec, K Reeb, MH Cheng… - Journal of Medicinal …, 2022 - ACS Publications
(R)-7 [(R)-AS-1] showed broad-spectrum antiseizure activity across in vivo mouse seizure models: maximal electroshock (MES), 6 Hz (32/44 mA), acute pentylenetetrazol (PTZ), and PTZ…
Number of citations: 8 pubs.acs.org
J Escorihuela, B Altava, MI Burguete, SV Luis - Tetrahedron, 2013 - Elsevier
A series of C 2 symmetrical 1:2 Ni:L complexes derived from α-amino amides were studied for the enantioselective addition of dialkylzinc reagents to aldehydes. Different structural …
Number of citations: 22 www.sciencedirect.com
Y Ren - 2017 - search.proquest.com
… 2-amino-N-benzylpropanamide (1.00 mmol scale) using general procedure E (TFAA method) at -78 C. Purification by flash column chromatography on silica gel (40% EtOAc/Hexanes) …
Number of citations: 3 search.proquest.com

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